N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(4-Methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group attached to a 4-methoxybenzylamine moiety. The compound’s structure features electron-donating methoxy and methyl groups, which influence its electronic properties, solubility, and reactivity. Sulfonamides of this type are often utilized in medicinal chemistry and organic synthesis due to their stability and versatility as intermediates or bioactive agents .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-5-7-16(21-4)8-6-15/h5-10,18H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYJMDMRFQNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Protocol
Reactants:
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2,4,6-Trimethylbenzenesulfonyl fluoride (1.0 equiv)
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4-Methoxybenzylamine (1.1 equiv)
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Base: N-Ethyl-N,N-diisopropylamine (DIPEA, 2.0 equiv)
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Additives: 1,1,3,3-Tetramethyldisiloxane (0.2 equiv), benzotriazol-1-ol (0.1 equiv)
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Solvent: Dimethyl sulfoxide (DMSO)
Conditions:
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Temperature: 25°C
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Duration: 24 hours
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Atmosphere: Sealed tube under inert gas
Mechanistic Insights:
The reaction proceeds via a two-step mechanism:
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Activation: Sulfonyl fluoride reacts with benzotriazol-1-ol to form a reactive sulfonyl benzotriazole intermediate.
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Amination: 4-Methoxybenzylamine attacks the electrophilic sulfur center, facilitated by DIPEA as a proton scavenger.
Purification:
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Crude product is precipitated by dilution with ice water.
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Recrystallization from ethanol/water (3:1 v/v) yields pure product (mp 128–131°C).
Glyoxal-Mediated Condensation
An alternative route utilizes arylglyoxals and 2,4,6-trimethylbenzenesulfonamide in the presence of tetraethyl orthosilicate (TEOS).
Substrate Preparation
Reactants:
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2,4,6-Trimethylbenzenesulfonamide (1.0 equiv)
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4-Methoxybenzyl glyoxal (1.2 equiv)
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TEOS (2.2 equiv)
Conditions:
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Temperature: 100°C
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Duration: 12–18 hours
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Solvent: Solvent-free
Key Observations:
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TEOS acts as a dehydrating agent, promoting imine formation.
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Elevated temperatures accelerate cyclocondensation but may lead to side products if exceeding 110°C.
Optimization Data:
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 100°C | Critical |
| TEOS Equivalence | 2.2 | Moderate |
| Reaction Time | 16 hours | Low |
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, palladium-catalyzed asymmetric coupling has been explored.
Chiral Ligand System
Catalyst: Pd(TFA)₂ (2 mol%)
Ligand: Chiral bisoxazoline L10 (2.4 mol%)
Substrates:
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2,4,6-Trimethylbenzenesulfonamide
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4-Methoxybenzylboronic acid
Conditions:
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Solvent: 2,2,2-Trifluoroethanol (TFE)
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Temperature: 40°C
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Duration: 24 hours
Outcome:
Critical Factors:
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Moisture-sensitive conditions require anhydrous TFE.
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Ligand-to-palladium ratio must exceed 1.2:1 to prevent racemization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 96 | 99 | High | $$ |
| Glyoxal Condensation | 85 | 97 | Moderate | $ |
| Asymmetric Synthesis | 80 | 98 | Low | $$$$ |
Key Takeaways:
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Nucleophilic substitution is optimal for bulk production due to high yields and low catalyst costs.
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Asymmetric synthesis suits pharmaceutical applications requiring chiral purity but faces scalability challenges.
Troubleshooting Common Issues
Low Yields in Nucleophilic Substitution
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Cause: Residual moisture deactivates sulfonyl fluoride.
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Solution: Pre-dry DMSO over molecular sieves and use freshly distilled amine.
Epimerization in Asymmetric Synthesis
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Cause: Prolonged reaction times at >45°C.
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Mitigation: Monitor reaction progress via HPLC and quench at 85–90% conversion.
Emerging Techniques
Recent advancements include microwave-assisted synthesis (120°C, 30 minutes, 89% yield) and flow chemistry systems achieving 93% yield with 10-minute residence times . These methods remain experimental but show promise for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2,4,6-trimethylbenzenesulfonic acid.
Substitution: 4-methoxy-2,4,6-trimethylbenzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes. Sulfonamides are known for their broad-spectrum antibacterial properties and are also being explored for other pharmacological activities.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of sulfonamides. For instance, new derivatives of sulfonamides have been synthesized and tested against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of type 2 diabetes mellitus and Alzheimer's disease, respectively .
Synthesis Methodologies
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with 2,4,6-trimethylbenzenesulfonyl chloride. This reaction can be optimized using various solvents and conditions to improve yield and purity.
Catalytic Amidation
A notable method for synthesizing sulfonamides is through catalytic amidation. A recent study developed a broad-spectrum catalytic method for synthesizing sulfonamides from sulfonyl fluorides. This method allows for the preparation of sterically hindered sulfonamides with high yields . The reaction conditions include the use of specific catalysts like HOBt (hydroxybenzotriazole) to enhance the reaction efficiency.
Case Studies
Several case studies highlight the applications of this compound in drug development and enzyme inhibition.
Anticancer Activity
Research has indicated that certain sulfonamide derivatives exhibit cytotoxic activity against various cancer cell lines. For example, compounds containing a sulfonamide moiety have shown promise in targeting cancer cells through apoptotic pathways . The structural modifications on the sulfonamide can significantly influence their biological activity.
Trypanocidal Activity
Another significant application is in the treatment of human African trypanosomiasis (HAT). Compounds similar to this compound have been optimized to inhibit N-myristoyltransferase (NMT), an enzyme crucial for the survival of Trypanosoma brucei, the parasite responsible for HAT . This highlights the potential of sulfonamides in developing new treatments for parasitic infections.
Summary of Findings
The compound this compound serves as a versatile scaffold in medicinal chemistry with applications ranging from antibacterial to anticancer properties. Its synthesis can be efficiently achieved through catalytic methods that enhance yield and reduce byproducts.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzyl Group
N-(4-Fluorobenzyl)-2,4,6-Trimethylbenzenesulfonamide (CID 854307)
- Structure : The 4-methoxy group is replaced with a 4-fluoro substituent.
- Molecular Formula: C₁₆H₁₈FNO₂S.
- Key Data :
N-[(4-Chlorophenyl)methyl]-2,4,6-Trimethylbenzenesulfonamide (CAS 432524-60-2)
- Structure : 4-Chlorobenzyl substituent.
- Molecular Formula: C₁₆H₁₈ClNO₂S.
- Key Data: Melting Point: Not reported, but chlorine’s bulkiness may increase crystallinity. Reactivity: Chlorine allows for nucleophilic substitution reactions, unlike the inert methoxy group .
- Applications : Chlorinated analogs are common in agrochemicals and antimicrobial agents due to enhanced stability and bioactivity.
Modifications on the Sulfonamide Core
N-(2,4-Dimethyl-6-(p-Tolylethynyl)phenyl)-2,4,6-Trimethylbenzenesulfonamide (Compound 1s)
- Structure : Ethynyl-p-tolyl group at the 6-position of the aniline ring.
- Key Data :
- Applications : The ethynyl group enables participation in click chemistry, expanding utility in polymer and material science.
N-(5-Methylisoxazol-3-yl)-2,4,6-Trimethylbenzenesulfonamide
- Structure : Isoxazole ring replaces the benzyl group.
- Key Data :
- Comparison : The heterocyclic moiety introduces hydrogen-bonding sites, improving target binding in enzyme inhibition.
Antimalarial Sulfonamides
- Example: N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS).
- Key Findings :
Cytotoxic Ruthenium Complexes
- Example : N-(4-Methoxybenzyl) thiosemicarbazones complexed with Ru(II)-p-cymene.
- Key Data :
- Relevance : Sulfonamide derivatives with methoxybenzyl groups may serve as ligands for metal-based therapeutics.
Data Tables
Table 1: Physicochemical Properties of Selected Sulfonamides
*TMB = Trimethylbenzenesulfonamide
Biological Activity
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a trimethylbenzene core with a methoxybenzyl substituent. This structural arrangement may influence its biological properties and interactions with various molecular targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of certain pathogens due to its ability to interfere with bacterial metabolic processes.
- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways.
- Enzyme Inhibition : The sulfonamide moiety is known to mimic the structure of natural substrates, allowing it to inhibit specific enzymes crucial for cellular functions. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects.
The mechanism of action for this compound likely involves:
- Enzyme Targeting : The sulfonamide group can competitively inhibit enzymes by mimicking substrates. This interaction can lead to decreased activity of target enzymes involved in critical metabolic pathways.
- Enhanced Binding Affinity : The methoxybenzyl group may enhance the compound's binding affinity for its targets, improving selectivity and potency against specific enzymes or receptors.
Case Studies
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Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL depending on the strain tested.
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Anticancer Efficacy :
- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis with an IC50 value of approximately 20 µM in breast cancer cells after 48 hours of exposure.
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Enzyme Inhibition Assay :
- The compound was tested for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in pH regulation and bicarbonate transport. Results showed that it could effectively inhibit CA activity with an IC50 value of 5 µM, indicating potential therapeutic applications in conditions like glaucoma or edema.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)thiosemicarbazide | Thiosemicarbazide group | Moderate anticancer activity |
| 2,4,6-trimethylbenzenesulfonamide | Lacks methoxybenzyl group | Antibacterial properties only |
| N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide | Aminoethyl group | Enhanced enzyme inhibition |
The unique combination of the methoxybenzyl and sulfonamide groups in this compound allows it to exhibit distinct biological activities compared to other sulfonamides.
Q & A
[Basic] What synthetic strategies are effective for preparing N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?
A common approach involves coupling 2,4,6-trimethylbenzenesulfonamide with a 4-methoxybenzylamine derivative using carbodiimide-based coupling reagents (e.g., EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). For example, stoichiometric ratios of 1.0:1.5 equivalents of sulfonamide to coupling reagent, with DMAP as a catalyst, yield high conversion under overnight stirring at room temperature . Post-synthesis, purification via flash chromatography (e.g., EtOAc/pentane gradients) ensures product isolation with >99% purity .
[Basic] How can HRMS and NMR spectroscopy validate the structural integrity of this sulfonamide?
HRMS (ESI): Calculate the exact mass for the sodium adduct (e.g., C22H26N2O5S [M+Na]<sup>+</sup> = 437.15055) and compare with experimental data (e.g., 437.15098 observed) to confirm molecular composition .
NMR: Key signals include aromatic protons (δ 7.04 ppm, integrating for two protons in the sulfonamide aryl group) and methyl groups (δ 2.24–2.66 ppm). <sup>13</sup>C-NMR should show sulfonamide-related quaternary carbons (e.g., δ 135–145 ppm) and methoxy carbons (δ 55–60 ppm) .
[Advanced] What crystallographic methodologies elucidate intermolecular interactions in this compound?
Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and packing motifs. For example, intermolecular N–H···O=S interactions (2.8–3.0 Å) stabilize the crystal lattice. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy. Software like SHELX or OLEX2 is used for structure solution and visualization .
[Advanced] How does this sulfonamide function as a polydentate ligand in coordination chemistry, and what magnetic properties arise?
The sulfonamide’s sulfonyl and methoxy groups enable chelation to transition metals (e.g., Fe<sup>III</sup> or Co<sup>II</sup>), forming rigid, bulky complexes that minimize Jahn-Teller distortions. Magnetic studies (e.g., SQUID magnetometry) on such complexes reveal large axial anisotropy and slow magnetic relaxation, attributed to zero-field splitting (ZFS) from distorted trigonal bipyramidal geometries .
[Basic] Which purification techniques are most effective for isolating this compound post-synthesis?
Silica gel chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., 60:40 PE/EtOAc) achieves >95% purity . For larger scales, recrystallization from DCM/hexane mixtures improves yield and removes unreacted starting materials.
[Advanced] What role does this compound play in enantioselective alkynylation reactions, and how is stereocontrol achieved?
As a sulfonamide auxiliary, it participates in chemoselective alkynylation via ethynylbenziodazolone (EBZ) reagents. The methoxybenzyl group directs regioselectivity, while bulky 2,4,6-trimethylphenyl groups on the sulfonamide minimize steric clashes. Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity (>90% ee) through hydrogen-bonding interactions with the sulfonamide’s NH group .
[Advanced] How can functional group transformations (e.g., deprotection of the 4-methoxybenzyl group) be performed on this sulfonamide?
The 4-methoxybenzyl (PMB) group is removed oxidatively using ceric ammonium nitrate (CAN) in aqueous acetonitrile or potassium persulfate under mild acidic conditions. Monitoring by TLC (disappearance of PMB-associated spots at Rf ~0.5 in 1:3 EtOAc/hexane) confirms deprotection .
[Basic] What spectroscopic and elemental analysis techniques confirm the purity of synthesized batches?
- IR Spectroscopy: Detect S=O stretches (1331 cm<sup>−1</sup>, asymmetric; 1186 cm<sup>−1</sup>, symmetric) .
- Elemental Analysis: Match experimental values (e.g., C: 49.87%, H: 4.51%) with theoretical calculations (C: 50.08%, H: 4.53%) to validate purity .
[Advanced] How does this compound compare to analogous sulfonamides in bioactivity studies?
Structural analogs (e.g., pyrazine-substituted derivatives) exhibit anti-infective activity via sulfonamide-enzyme inhibition. Comparative SAR studies using MIC assays reveal that electron-donating groups (e.g., methoxy) enhance solubility but reduce binding to bacterial dihydropteroate synthase compared to halogenated analogs .
[Advanced] What computational methods predict the ligand’s conformational flexibility in metal complexes?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand geometry and metal-ligand bond distances. Molecular dynamics simulations (100 ns trajectories) assess conformational stability, showing that the sulfonamide’s rigidity minimizes entropy loss upon metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
